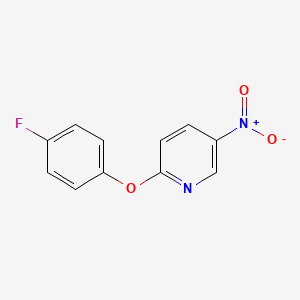

2-(4-Fluorophenoxy)-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAKTXIGRVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299617 | |

| Record name | 2-(4-Fluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31011-26-4 | |

| Record name | 31011-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of 2-(4-Fluorophenoxy)-5-nitropyridine

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. Its structure, featuring a fluorinated phenoxy group attached to an electron-deficient nitropyridine core, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed and validated experimental protocol, and critical insights into process optimization and safety. Designed for researchers and drug development professionals, this document explains not just the procedural steps but the fundamental causality that dictates the synthetic strategy.

Part 1: The Core Chemistry - A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich aromatic rings, the SNAr mechanism is characteristic of electron-poor aromatic systems.[1][2] The reaction proceeds via a well-established two-step addition-elimination pathway.[3][4]

Causality of the SNAr Mechanism:

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a leaving group.[3] In this synthesis, the nucleophile is the 4-fluorophenoxide ion, generated in situ from 4-fluorophenol and a base.

-

Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the linchpin of the entire reaction.

-

Leaving Group Departure: Aromaticity is restored in the final step by the expulsion of a leaving group, in this case, a chloride ion. This step is typically fast as it re-establishes the stable aromatic system.[3][5]

Key Roles of the Reactants:

-

2-Chloro-5-nitropyridine (The Substrate): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). The nitro group, positioned para to the chlorine atom, is critical for two reasons:

-

It intensely depletes the electron density of the ring, making the carbon atom at the C-2 position highly electrophilic and susceptible to nucleophilic attack.[1][2]

-

It stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction.[3]

-

-

4-Fluorophenol (The Nucleophile Precursor): While neutral 4-fluorophenol is a weak nucleophile, its deprotonation by a base (e.g., potassium carbonate) yields the much more potent 4-fluorophenoxide anion. This anion is the active nucleophilic species that attacks the pyridine ring.

-

Potassium Carbonate (The Base): A moderately strong base like K₂CO₃ is ideal for this reaction. It is sufficiently basic to deprotonate the 4-fluorophenol (pKa ≈ 9.9) to form the active nucleophile but is not so aggressive as to promote unwanted side reactions.

The logical flow of the SNAr mechanism is visualized in the diagram below.

Caption: The SNAr reaction pathway for the synthesis.

Part 2: Field-Proven Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Every step is included to ensure the purity and identity of the final product.

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Hazards |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 | Skin/eye irritant, respiratory irritant[7] |

| 4-Fluorophenol | 371-41-5 | 112.10 | Toxic, skin/eye irritant |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Serious eye irritant |

| Acetone | 67-64-1 | 58.08 | Highly flammable, eye irritant |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Suspected carcinogen |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | None |

| Deionized Water | 7732-18-5 | 18.02 | None |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol), 4-fluorophenol (4.2 g, 37.8 mmol, 1.2 equiv), and anhydrous potassium carbonate (6.5 g, 47.3 mmol, 1.5 equiv).

-

Solvent Addition: Add 100 mL of acetone to the flask. The resulting mixture will be a suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-16 hours.

-

Work-up - Quenching and Filtration: After the reaction is complete (as indicated by the consumption of the starting 2-chloro-5-nitropyridine), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone (2 x 20 mL).

-

Work-up - Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (brine, 1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound as a crystalline solid.[8]

Caption: A step-by-step experimental workflow diagram.

Part 3: Optimization, Control, and Troubleshooting

Achieving high yield and purity requires careful control over several parameters. The following table provides field-proven insights for optimizing the synthesis.

| Parameter | Recommended Range/Choice | Rationale & Expert Insight |

| Base | K₂CO₃, Cs₂CO₃ | Potassium Carbonate (K₂CO₃) is cost-effective and efficient. Cesium Carbonate (Cs₂CO₃) can accelerate the reaction due to its higher solubility but is more expensive. Avoid overly strong bases like NaH or hydroxides, which can lead to competing side reactions. |

| Solvent | Acetone, Acetonitrile, DMF | Acetone is an excellent choice due to its suitable boiling point and ability to dissolve reactants while allowing easy removal.[8] DMF or Acetonitrile can also be used and may increase reaction rates, but they have higher boiling points, making them more difficult to remove. Polar aprotic solvents are essential to solvate the cationic counter-ion (K⁺) without hydrogen bonding to the nucleophile, thus maximizing its reactivity. |

| Temperature | Reflux | Running the reaction at the reflux temperature of the chosen solvent ensures a consistent and sufficiently high reaction rate without requiring pressurized equipment. Lower temperatures will significantly slow the reaction, while excessively high temperatures (in higher-boiling solvents) may increase by-product formation. |

| Reaction Time | 12-24 hours | The reaction should be monitored by TLC to determine the point of completion. Running the reaction for too long after completion offers no benefit and may lead to slight product degradation. |

| Water Content | Anhydrous conditions | The presence of significant amounts of water can hydrolyze the starting material and reduce the effectiveness of the base. Using anhydrous potassium carbonate and solvent is recommended for optimal results. |

Part 4: Mandatory Safety Protocols

A robust understanding of the hazards associated with the reagents is non-negotiable for a safe laboratory operation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[7][9][10] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Reagent Handling:

-

2-Chloro-5-nitropyridine: This compound is a skin, eye, and respiratory irritant.[7] Avoid creating dust when weighing and handling.[9]

-

4-Fluorophenol: This reagent is toxic and corrosive. Handle with extreme care to prevent skin and eye contact.

-

Acetone: Highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

-

-

Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash the affected area immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[7]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols.[7]

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Google Patents. (CN102040554A). Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (CN112745259A). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Jubilant Ingrevia Limited. (2021). 2-Chloro-5-nitropyridine Safety Data Sheet. [Link]

-

ResearchGate. (2010). 2-Chloro-5-nitropyridine. ResearchGate. [Link]

-

Nature Portfolio. (2020). Concerted Nucleophilic Aromatic Substitutions. Nature. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscnagpur.ac.in [iscnagpur.ac.in]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)-5-nitropyridine

Abstract

2-(4-Fluorophenoxy)-5-nitropyridine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motifs—a fluorinated aromatic ring, an ether linkage, and an electron-deficient nitropyridine core—impart a unique combination of properties that are critical for its application as a building block in the development of novel chemical entities. Understanding the physicochemical profile of this compound is paramount for researchers in drug discovery and materials science to predict its behavior, optimize reaction conditions, and design molecules with desired pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties for scientific research and development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically identified by its chemical structure and internationally recognized identifiers.

-

IUPAC Name: this compound

-

CAS Number: 31011-26-4

-

Molecular Formula: C₁₁H₇FN₂O₃[1]

-

Canonical SMILES: C1=CN=C(C=C1[O-])OC2=CC=C(C=C2)F

The molecule's architecture consists of a pyridine ring activated by a strongly electron-withdrawing nitro group at the 5-position. An ether linkage at the 2-position connects it to a 4-fluorophenyl group. This arrangement dictates the compound's electronic distribution, steric profile, and potential for intermolecular interactions.

Core Physicochemical Properties

The a priori knowledge of a compound's physicochemical properties is a cornerstone of rational drug design and chemical process development. These parameters govern solubility, permeability, stability, and formulation feasibility. The key properties for this compound are summarized below.

| Property | Value / Description | Source(s) |

| Molecular Weight | 234.18 g/mol | [2] |

| Exact Mass | 234.04407 g/mol | [2] |

| Boiling Point | 332.5 °C at 760 mmHg | [2] |

| Melting Point | Experimental data not available in cited literature. Requires experimental determination. | |

| Lipophilicity (XLogP3) | 3.2 (Computed) | [2] |

| Topological Polar Surface Area | 67.9 Ų | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 2 | [2] |

| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents like DMSO. Requires experimental determination. | [3][4][5] |

The computed XLogP3 value of 3.2 indicates that the compound is significantly lipophilic, suggesting it will preferentially partition into non-polar environments.[2] This has profound implications for its biological behavior, including its ability to cross cell membranes and its potential for binding to hydrophobic pockets in proteins. The Topological Polar Surface Area (TPSA) of 67.9 Ų is a calculated metric used to predict drug transport properties; this value is within a range often associated with good cell permeability.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While specific spectra for this molecule are not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The three protons on the pyridine ring will appear as complex multiplets (doublets and doublets of doublets) due to spin-spin coupling. The four protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of multiplets due to coupling with each other and the fluorine atom.

-

¹⁹F NMR Spectroscopy : A key technique for fluorinated compounds. A single signal is expected for the fluorine atom on the phenyl ring. For a similar compound, 2-(4-fluorophenyl)pyridine, this signal appears at approximately -113 ppm, providing a useful reference point.[6]

-

IR Spectroscopy : The infrared spectrum will be dominated by strong, characteristic absorption bands. Key expected frequencies include:

-

~1580-1610 cm⁻¹ : Aromatic C=C and C=N stretching.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically very strong and diagnostic.

-

~1250-1200 cm⁻¹ : Aryl-O-C (ether) stretching.

-

~1220 cm⁻¹ : Ar-F stretching.

-

-

Mass Spectrometry : The exact mass of the molecular ion [M]⁺ should be detectable at m/z 234.0441, confirming the elemental composition.[2]

Stability and Handling

The stability of a compound under various conditions is critical for its storage, formulation, and reliable use in experiments. Based on analogous structures like 2-(2,4-difluorophenoxy)-5-nitropyridine, certain precautions are warranted.[7]

-

Photostability : Nitroaromatic compounds are often susceptible to photodegradation. It is recommended to store the compound in amber vials or protected from light.[7]

-

Thermal Stability : Thermal decomposition may occur at elevated temperatures (e.g., above 150 °C).[7] Storage in a cool environment is advisable.

-

Chemical Stability : The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. The presence of moisture can catalyze degradation.[7]

-

Recommended Storage : To ensure long-term integrity, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7]

Safety and Handling

-

Primary Hazards :

-

Harmful if swallowed (Acute oral toxicity, Category 4).

-

Causes skin irritation (Category 2).

-

Causes serious eye irritation (Category 2).

-

May cause respiratory irritation.

-

-

Handling Precautions :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid : Ensure that eyewash stations and safety showers are readily accessible. In case of contact, rinse the affected area thoroughly with water.

-

Authoritative Experimental Protocols

The following sections provide detailed, field-proven methodologies for determining the most critical physicochemical properties: aqueous solubility and lipophilicity. These protocols are designed to be self-validating through the use of calibration standards and controls.

Protocol: Kinetic Aqueous Solubility Determination

Kinetic solubility is a high-throughput assessment crucial in early drug discovery to identify compounds with potentially problematic solubility.[4][5][8] This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.

Causality : This assay mimics the conditions of many in vitro biological assays where compounds are introduced via a DMSO stock. It quickly flags compounds that may precipitate under these conditions, leading to unreliable biological data.[5][9] The use of nephelometry (light scattering) provides a direct measure of insoluble particles (precipitate).[3][9]

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Preparation of Stock Solution : Accurately weigh the test compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.[3]

-

Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm filter to remove any particulate matter.[4]

-

Plate Setup : Using a multichannel pipette, dispense 198 µL of the filtered PBS into the wells of a clear, flat-bottom 96-well plate.

-

Compound Addition : Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO. Also, prepare a negative control (198 µL PBS + 2 µL DMSO) and a positive control (a known poorly soluble compound).

-

Incubation : Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation to equilibrate.[3][5]

-

Measurement : Immediately after incubation, measure the turbidity of each well using a nephelometer.

-

Data Analysis : The solubility is determined by comparing the light scattering signal of the test compound to the negative control. A significantly higher signal indicates precipitation and poor kinetic solubility at that concentration.

Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (LogP or LogD), providing a direct measure of a compound's lipophilicity.[10][11][12]

Causality : This method directly measures the equilibrium partitioning of a compound between two immiscible phases: n-octanol (mimicking biological lipid membranes) and an aqueous buffer.[13] The ratio of concentrations at equilibrium provides the partition coefficient, a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pre-saturation of the solvents is essential to prevent volume changes during the experiment, ensuring accuracy.

Sources

- 1. This compound | C11H7FN2O3 | CID 280199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. rsc.org [rsc.org]

- 7. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Fluorophenoxy)-5-nitropyridine

Abstract: This technical guide provides an in-depth analysis of 2-(4-Fluorophenoxy)-5-nitropyridine, a key intermediate in modern medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, detail a robust and validated synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and outline a comprehensive workflow for its analytical characterization. The significance of its structural motifs—the nitropyridine core and the fluorinated phenyl ring—is discussed in the context of their influence on reactivity and application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates an electron-deficient nitropyridine ring activated for nucleophilic attack, and a fluorophenoxy moiety, a common feature in bioactive molecules known to enhance metabolic stability and binding affinity.

| Identifier | Value | Source |

| CAS Number | 31011-26-4 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [1][2] |

| Molecular Weight | 234.19 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1F)OC2=CC=C(C=N2)[O-] | [2] |

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting materials.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances this effect. This activation makes the carbon atom at the 2-position (C2), which is bonded to a good leaving group (typically a halogen like chlorine), highly electrophilic and susceptible to nucleophilic attack. The nucleophile, 4-fluorophenol, is deprotonated by a base to form the more potent 4-fluorophenoxide anion, which then attacks the C2 position. The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group is eliminated, restoring aromaticity and forming the final ether linkage.[4][5]

Visualizing the Synthesis Workflow

Caption: General workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10 mmol).

-

Add 4-fluorophenol (1.23 g, 11 mmol, 1.1 eq). The slight excess of the nucleophile ensures the complete consumption of the starting electrophile.

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) as the base. K₂CO₃ is chosen for its moderate basicity and favorable solubility profile in polar aprotic solvents.

-

Add N,N-Dimethylformamide (DMF, 50 mL) as the solvent. DMF is ideal for SNAr reactions as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the reaction.[4]

-

Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove residual DMF and salts.

-

Dry the crude product under vacuum.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure this compound as a pale yellow or off-white crystalline solid. Recrystallization is a critical step for removing unreacted starting materials and side products.

-

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.[6]

Characterization Workflow

Caption: A standard workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques.

| Technique | Expected Results & Interpretation |

| ¹H NMR | - Aromatic Protons (Pyridine Ring): Three distinct signals, typically downfield due to the electron-withdrawing nature of the ring and nitro group. Expect doublet, doublet of doublets, and doublet patterns consistent with a 2,5-disubstituted pyridine. - Aromatic Protons (Fluorophenyl Ring): Two signals, appearing as multiplets or triplets, consistent with an AA'BB' system of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | - Approximately 11 distinct carbon signals corresponding to the molecular formula. The carbon attached to the nitro group and the ether linkage will be significantly shifted. |

| ¹⁹F NMR | - A single resonance, confirming the presence of one fluorine environment. |

| Mass Spec (ESI+) | - A prominent molecular ion peak [M+H]⁺ at m/z 235.05, confirming the molecular weight. The fragmentation pattern can further validate the structure.[7][8] |

| FTIR | - C-O-C (Aryl Ether): Strong, characteristic stretching vibrations around 1250-1200 cm⁻¹. - N-O (Nitro Group): Strong, asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C=C/C=N (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region. |

| HPLC | - A single major peak with >98% purity when monitored at a suitable UV wavelength (e.g., 254 nm), indicating a successful purification process. |

Applications in Drug Discovery and Development

Nitropyridine derivatives are foundational intermediates in the pharmaceutical industry.[5][9] this compound is particularly valuable for several strategic reasons:

-

Versatile Functional Handle: The nitro group is not just an activating group for the synthesis; it is a versatile functional handle. It can be readily reduced to an amine (-NH₂) using standard conditions (e.g., Pd/C with H₂, or SnCl₂).[4] This resulting aminopyridine is a key nucleophile for building more complex molecular architectures through amide bond formation, reductive amination, or further substitution reactions.

-

Fluorine's Role in Medicinal Chemistry: The incorporation of a fluorine atom, specifically on the phenyl ring, is a deliberate strategy in drug design.[10][11] Fluorine can:

-

Block Metabolic Oxidation: It can prevent metabolic breakdown at the para-position of the phenyl ring, increasing the compound's half-life.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

-

Modulate Physicochemical Properties: It can alter pKa, lipophilicity, and membrane permeability, which are critical for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

-

Scaffold for Bioactive Molecules: The diaryl ether linkage is a common and stable scaffold found in numerous biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic targets, including kinases and other enzymes.[12][13]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be strictly followed.

-

Hazard Identification: Based on safety data for similar nitropyridine compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound, identified by CAS number 31011-26-4, is more than a simple chemical reagent; it is a strategically designed intermediate that leverages the principles of physical organic chemistry to facilitate the synthesis of complex molecules. Its predictable reactivity in SNAr reactions, coupled with the advantageous properties conferred by its nitro and fluoro functionalities, makes it an invaluable tool for researchers and scientists in the field of drug discovery. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for the reliable production and characterization of this important compound.

References

- BLDpharm. 1386297-91-1|2-(3-FLuorophenoxy)-5-nitropyridine.

- Smolecule. 2-(2,4-Difluorophenoxy)-5-nitropyridine. (2023-08-16).

- Thermo Fisher Scientific.

- TCI Chemicals. SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine. (2024-12-09).

- Fisher Scientific.

- BLDpharm. 219865-86-8|2-(2,4-Difluorophenoxy)-5-nitropyridine.

- PubChem, NIH. This compound | C11H7FN2O3 | CID 280199.

- Alchem Pharmtech. CAS N/A | 2-(4-Fluorophenyl)-5-nitropyridine.

- PharmaCompass. The Role of Nitropyridines in Pharmaceutical Development.

- Capot Chemical Co., Ltd. MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine. (2008-12-04).

- The Royal Society of Chemistry. Supplementary Information for One-pot synthesis of N-hydroxy-N-(pyridin-3-yl)acetamides.

- Nasir, N., et al. 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. (2011).

- Echemi. 31011-26-4, this compound Formula.

- PubChem, NIH. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264.

- Benchchem.

- PubMed.

- Molecules.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry.

- PMC, NIH.

- PMC, NIH.

- PubMed.

- Sci-Hub. 2-(2,4-Difluorophenyl)-5-nitropyridine.

- Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C11H7FN2O3 | CID 280199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1386297-91-1|2-(3-FLuorophenoxy)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The identification and analytical characterization of 2,2'-difluorofentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenoxy)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 2-(4-Fluorophenoxy)-5-nitropyridine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of medicinal chemistry and data from structurally related analogues to build a predictive framework for its pharmacological potential. We will delve into its synthesis, physicochemical characteristics, and hypothesize its utility as a scaffold in drug discovery, with a particular focus on its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Furthermore, this guide outlines detailed, self-validating experimental protocols to systematically investigate these predicted biological activities, offering a roadmap for future research and development.

Introduction: The 2-Phenoxypyridine Scaffold and the Influence of Key Functional Groups

The this compound molecule belongs to the broader class of diaryl ethers, which are prevalent in numerous biologically active compounds. The core structure, a pyridine ring linked to a benzene ring via an ether bond, is a versatile pharmacophore. The specific substitutions on this scaffold, a nitro group at the 5-position of the pyridine ring and a fluorine atom at the 4-position of the phenoxy ring, are critical determinants of its chemical reactivity and potential biological interactions.

-

The 5-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. In a biological context, nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can exert cytotoxic effects, a property exploited in some anticancer and antimicrobial drugs. This group can also participate in hydrogen bonding and other non-covalent interactions within biological targets.

-

The 4-Fluoro Group: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] The fluorine atom on the phenoxy ring can alter the molecule's conformation and electronic distribution, potentially leading to more selective interactions with target proteins.[1]

Given these structural features, this compound is a compelling candidate for investigation in various therapeutic areas.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] This well-established method involves the reaction of a 2-halopyridine, such as 2-chloro-5-nitropyridine, with 4-fluorophenol in the presence of a base.[2]

General Synthesis Protocol:

-

To a solution of 2-chloro-5-nitropyridine and 4-fluorophenol in an appropriate solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₇FN₂O₃ | - |

| Molecular Weight | 234.18 g/mol | - |

| XLogP3 | 2.5 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 5 | - |

| Rotatable Bond Count | 2 | - |

These predicted properties suggest that the molecule has good oral bioavailability potential according to Lipinski's rule of five.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for this compound.

Anti-Inflammatory Activity

The pyridine and nitropyridine motifs are present in a number of compounds with anti-inflammatory properties.[3] The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][5]

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of the inflammatory response.[4][6]

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity

The pyridine ring is a common scaffold in a multitude of anticancer agents.[7] Furthermore, nitroaromatic compounds have been explored as hypoxia-activated prodrugs. The reduced oxygen environment in solid tumors can facilitate the reduction of the nitro group to cytotoxic species, leading to cancer cell death.[8]

Hypothesized Mechanism: The anticancer activity of this compound could be mediated by its conversion to reactive metabolites within tumor cells, leading to DNA damage and apoptosis.[8] It may also act as a kinase inhibitor, a common mechanism for pyridine-containing anticancer drugs.[9]

Neuroprotective Activity

Oxidative stress and inflammation are key pathological features of neurodegenerative diseases.[6][10] Compounds with antioxidant and anti-inflammatory properties have shown promise in preclinical models of these conditions.

Hypothesized Mechanism: By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways in the central nervous system, this compound could potentially offer neuroprotection.[10][11]

Proposed Experimental Workflows for Biological Activity Screening

To validate the hypothesized biological activities, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

-

-

Cell Viability Assay (MTT Assay):

-

Assess the cytotoxicity of the compound by performing an MTT assay on a parallel set of treated cells.

-

Caption: Workflow for in vitro anti-inflammatory screening.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Protocol:

-

Cell Lines:

-

Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

-

Cytotoxicity Assay (MTT or SRB Assay):

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of the compound for 72 hours.

-

Determine cell viability using either the MTT or Sulforhodamine B (SRB) assay.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with the compound at its IC₅₀ concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Pharmacokinetic and Efficacy Studies

Should in vitro studies yield promising results, subsequent in vivo investigations would be warranted.

Pharmacokinetic Study:

-

Animal Model: Use healthy mice or rats.

-

Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points.

-

Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Parameter Calculation: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[12][13]

In Vivo Efficacy Study (e.g., Xenograft Model for Cancer):

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.

-

Treatment: Once tumors are established, treat the mice with the compound or vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).[14]

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently unexplored, potential in drug discovery. Its structural features suggest possible anti-inflammatory, anticancer, and neuroprotective activities. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and purification of this compound, followed by the proposed in vitro and in vivo screening cascades. Positive findings from these studies would pave the way for lead optimization and further preclinical development.

References

- Smolecule. 2-(2,4-Difluorophenoxy)-5-nitropyridine. (2023-08-16).

- Rajkumar, M. A., et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 2013.

- Tiekink, E. R. T., et al. 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 2011.

- PubChem. 2,4-Bis(4-fluorophenyl)-5-nitropyridine.

- BLDpharm. 2-(2,4-Difluorophenoxy)-5-nitropyridine.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Salehi, B., et al.

- Al-Harrasi, A., et al. Neuroprotective effect of antioxidant compounds. Frontiers in Pharmacology, 2018.

- Upadhyaya, P., et al. In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. Chemical Research in Toxicology, 1994.

- Nabavi, S. F., et al. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Current Drug Targets, 2018.

- Leong, C.-O., et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2004.

- Christopher, L. J., et al. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders. Drug Metabolism and Disposition, 2012.

- Lee, Y.-G., et al. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Archiv der Pharmazie, 2014.

- Angel, B., et al. Neuroprotective Role of Phytochemicals. Current Neuropharmacology, 2018.

- BenchChem. In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine.

- Waud, W. R., et al. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. Cancer Chemotherapy and Pharmacology, 1998.

- Khan, S. A., et al. In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. International Journal of Molecular Sciences, 2022.

- Sun, F., et al. 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 2012.

- Jeong, J.-W., et al. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

- Al-Ostoot, F. H., et al. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- Della-Felice, F., et al.

- van der Wilt, C. L., et al. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil. British Journal of Cancer, 1992.

- Urrutia, P., et al. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 2022.

- Al-Suwaidan, I. A., et al. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 2022.

- Sobecka, A., et al. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 2021.

- Singh, S., et al. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Ars Pharmaceutica, 2018.

- Sabin, P. Q., et al. Anti-inflammatory activity and identification of two 'Sarpagan' indole alkaloids from the leaf methanolic extract of Rauvolfia densiflora (Wall.) Benth. ex Hook. f. Current Botany, 2024.

- Della-Felice, F., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 2023.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry.

- Wang, Y.-W., et al. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays. Molecules, 2017.

- Li, W., et al.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Bio-Functional Landscape of 2-(4-Fluorophenoxy)-5-nitropyridine: A Mechanistic Whitepaper

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Fluorophenoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct, comprehensive studies on this specific molecule, this paper synthesizes evidence from structurally related phenoxypyridine and nitropyridine derivatives to postulate its most probable biological targets and signaling pathway interactions. We present a scientifically grounded hypothesis centered on the inhibition of key protein kinases, such as c-Met and VEGFR-2, and inducible nitric oxide synthase (iNOS), which are implicated in oncology and inflammatory diseases. This guide further outlines a rigorous, multi-faceted experimental framework for the validation of these proposed mechanisms, providing detailed protocols for in vitro and cell-based assays. Visualized through clear diagrams, the proposed signaling cascades and experimental workflows offer a roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Phenoxypyridine Scaffold

The pyridine ring is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] The incorporation of a phenoxy group and further functionalization, as seen in this compound, creates a molecule with significant potential for therapeutic intervention. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the molecule and is a key feature in several biologically active compounds.[1][2]

Derivatives of 4-phenoxypyridine have demonstrated potent inhibitory activity against critical signaling proteins, including c-Met and VEGFR-2 kinases, which are pivotal in cancer progression.[3][4] Furthermore, the nitropyridine and nitropyrimidine cores are associated with the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[5][6] Based on this compelling evidence from analogous structures, this guide will explore the probable mechanisms of action for this compound, focusing on kinase and iNOS inhibition.

Postulated Primary Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases c-Met and VEGFR-2

We hypothesize that this compound functions as a dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2. This hypothesis is predicated on the established activity of structurally similar 4-phenoxy-pyridine derivatives.[4]

The c-Met receptor, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers. Similarly, VEGFR-2, the primary receptor for vascular endothelial growth factor A (VEGF-A), is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Proposed Signaling Pathway Interruption

The binding of this compound to the ATP-binding pocket of the c-Met and VEGFR-2 kinase domains is proposed to inhibit their autophosphorylation and subsequent activation of downstream signaling cascades.

Figure 1: Proposed inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Validation Workflow

To validate this hypothesis, a multi-step experimental approach is necessary.

Figure 2: Experimental workflow for validating kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified c-Met and VEGFR-2 kinases.

-

Materials:

-

Recombinant human c-Met and VEGFR-2 kinase domains.

-

ATP and appropriate kinase-specific peptide substrate.

-

This compound stock solution in DMSO.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Interpretation

A low IC50 value (typically in the nanomolar to low micromolar range) would indicate potent inhibition of the target kinase.

| Target | Hypothetical IC50 (µM) |

| c-Met | 0.05 |

| VEGFR-2 | 0.12 |

Postulated Secondary Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The 5-nitropyridine moiety present in the subject compound is also found in inhibitors of inducible nitric oxide synthase (iNOS).[5][6] iNOS produces large quantities of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various inflammatory diseases.

Proposed Pathway Involvement

This compound may act as a competitive inhibitor of iNOS, binding to its active site and preventing the conversion of L-arginine to L-citrulline and NO.

Figure 3: Proposed inhibition of iNOS activity.

Experimental Validation

Detailed Protocol: Griess Assay for Nitrite Determination

-

Objective: To measure the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound stock solution in DMSO.

-

Griess Reagent System (Promega) or similar.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression.

-

Collect the cell culture supernatant.

-

Perform the Griess assay by adding the Griess reagents to the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve.

-

Determine the IC50 for NO production.

-

Conclusion and Future Directions

This whitepaper has delineated a plausible mechanistic framework for the biological activity of this compound, centered on the dual inhibition of c-Met/VEGFR-2 and the inhibition of iNOS. The proposed mechanisms are firmly rooted in the established bioactivities of structurally analogous compounds. The detailed experimental protocols provided herein offer a clear and robust strategy for validating these hypotheses.

Future research should focus on executing these validation experiments to confirm the primary and any secondary targets. Subsequent studies could involve in vivo efficacy models for cancer and inflammatory diseases, as well as comprehensive pharmacokinetic and toxicological profiling to fully assess the therapeutic potential of this promising compound.

References

- Smolecule. (2023, August 16). 2-(2,4-Difluorophenoxy)-5-nitropyridine.

- PubMed. (2020, May 15). Design, Synthesis and Biological Evaluation of Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as Potential c-Met Kinase Inhibitors.

- Benchchem. 2-(4-Fluorophenoxy)-3-nitropyridine.

- PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.

- Royal Society of Chemistry. (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.

- PubMed. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl).

Sources

- 1. 2-(4-Fluorophenoxy)-3-nitropyridine | 147143-58-6 | Benchchem [benchchem.com]

- 2. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 3. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2-(4-Fluorophenoxy)-5-nitropyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Fluorophenoxy)-5-nitropyridine, a key intermediate in contemporary pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and provides expert insights into predicting its behavior in different solvent systems based on its physicochemical properties.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a cornerstone of process chemistry and formulation science. A thorough understanding of a compound's solubility is paramount for:

-

Optimizing Reaction Conditions: The rate and outcome of a chemical synthesis are often dictated by the solubility of reactants in the chosen solvent system.

-

Efficient Purification: Crystallization, a primary method for purifying chemical intermediates, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

-

Formulation and Bioavailability: For an API to be effective, it must be in a soluble form at its site of action. Early assessment of solubility informs the selection of appropriate formulation strategies.

This guide is structured to provide a logical progression from the theoretical underpinnings of solubility to practical, actionable experimental protocols, empowering researchers to make informed decisions in their work with this compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its key physicochemical properties. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FN₂O₃ | PubChem[1] |

| Molecular Weight | 234.18 g/mol | Echemi[2] |

| XLogP3 | 3.2 | Echemi[2] |

| Hydrogen Bond Acceptor Count | 5 | Echemi[2] |

| Rotatable Bond Count | 2 | Echemi[2] |

| PSA (Polar Surface Area) | 67.94 Ų | Echemi[2] |

The XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, indicating a preference for non-polar environments over aqueous ones. The presence of five hydrogen bond acceptors (the nitrogen and oxygen atoms) and a significant polar surface area, however, suggest that it can also interact with polar solvents. This duality is key to understanding its solubility profile.

Theoretical Framework: Factors Influencing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This is a direct consequence of the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary factors governing the solubility of an organic compound like this compound are:

-

Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[5] The polarity of this compound, arising from the nitro group, the ether linkage, and the fluorine atom, allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound has no hydrogen bond donors, its five acceptor sites can interact with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[5][6]

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Predicted Solubility of this compound in Common Organic Solvents

Based on the physicochemical properties and theoretical principles, we can predict the solubility behavior of this compound in different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. Given the polar nature of this compound, it is expected to exhibit good solubility in these solvents due to strong dipole-dipole interactions. Similar compounds like 2,4-dichloro-5-nitropyridine show high solubility in DMSO and DMF.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. The hydrogen bond accepting sites on this compound will interact favorably with the hydroxyl protons of alcohols, likely leading to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be limited.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. It is anticipated that this compound will have moderate to good solubility in these solvents.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is indispensable. The following protocols describe two common and robust methods for quantifying the solubility of a solid compound in an organic solvent.

The Shake-Flask Method (Gravimetric Determination)

This is a traditional and widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Weigh the container with the dried solid.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight minus the initial weight of the container.

-

Solubility is then calculated as mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for higher throughput screening of solubility in multiple solvents and requires a smaller amount of material.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow step 1 of the Shake-Flask Method.

-

-

Sample Preparation:

-

Follow step 2 of the Shake-Flask Method to obtain a clear, saturated solution.

-

Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation:

-

Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationships in Solubility Prediction

The decision-making process for predicting solubility involves considering both solute and solvent properties.

Sources

An In-depth Technical Guide to the Structural Characterization of 2-(4-Fluorophenoxy)-5-nitropyridine

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-(4-Fluorophenoxy)-5-nitropyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical technique. We will explore a multi-faceted approach, beginning with the synthesis of the compound and extending through a suite of spectroscopic and crystallographic methods to achieve an unambiguous structural elucidation. The methodologies described herein are designed to form a self-validating system, ensuring the integrity and reliability of the characterization data.

Introduction: The Significance of this compound

This compound belongs to a class of substituted nitropyridines that are of considerable interest as versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a valuable scaffold for the development of novel bioactive molecules. The presence of a fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets, a common strategy in medicinal chemistry. A thorough structural characterization is paramount to understanding its chemical behavior, predicting its reactivity, and establishing a foundation for its application in drug discovery and materials science.

Synthesis and Sample Preparation: A Foundational Step

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, activated by the strongly electron-withdrawing nitro group.

Synthetic Protocol

A reliable method for the synthesis involves the coupling of 2-chloro-5-nitropyridine with 4-fluorophenol in the presence of a suitable base.[1]

Materials:

-

2-chloro-5-nitropyridine

-

4-fluorophenol

-

Potassium carbonate (K2CO3)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous acetone, add 4-fluorophenol (1.1 eq) and potassium carbonate (1.5 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Rationale for Experimental Choices

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the weakly acidic 4-fluorophenol, forming the more nucleophilic phenoxide ion, while being mild enough to avoid unwanted side reactions.

-

Solvent Selection: Acetone is an appropriate solvent due to its polarity, which facilitates the dissolution of the reactants, and its boiling point, which allows for a suitable reaction temperature.

-

Purification: Chromatographic purification is essential to remove any unreacted starting materials and by-products, ensuring the sample's purity for subsequent analytical characterization.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is employed to elucidate the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both 1H and 13C NMR are essential.

The 1H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values.

Expected 1H NMR Spectrum:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 (Pyridine) | 8.8 - 9.0 | d | J ≈ 2-3 Hz | 1H |

| H-4 (Pyridine) | 8.2 - 8.4 | dd | J ≈ 9 Hz, 2-3 Hz | 1H |

| H-3 (Pyridine) | 7.0 - 7.2 | d | J ≈ 9 Hz | 1H |

| H-2', H-6' (Phenoxy) | 7.1 - 7.3 | m | 2H | |

| H-3', H-5' (Phenoxy) | 7.0 - 7.2 | m | 2H |